molecular formula C8H5BrF2N2 B6198644 7-bromo-1-(difluoromethyl)-1H-indazole CAS No. 2694735-39-0

7-bromo-1-(difluoromethyl)-1H-indazole

カタログ番号: B6198644
CAS番号: 2694735-39-0
分子量: 247
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1-(difluoromethyl)-1H-indazole (7-Br-DFMI) is a small molecule that has attracted a great deal of attention from the scientific community due to its potential applications in drug discovery, material science and biotechnology. 7-Br-DFMI is a heterocyclic compound containing a nitrogen atom, a bromine atom, and a difluoromethyl group. It has been studied for its ability to act as an anti-inflammatory, anti-cancer, and anti-fungal agent. Additionally, it has been studied for its ability to act as an agonist of certain receptors and its potential to be used as a reagent in chemical synthesis.

作用機序

7-bromo-1-(difluoromethyl)-1H-indazole has been found to act as an agonist of certain receptors, such as the CB1 and the 5-HT2A receptors. Additionally, it has been found to inhibit the growth of certain types of cancer cells and to reduce inflammation. It is believed that this compound acts as an agonist of the CB1 receptor by activating the Gi/o-coupled G proteins and by inhibiting the adenylyl cyclase enzyme. Additionally, it is believed that this compound acts as an agonist of the 5-HT2A receptor by activating the Gq/11-coupled G proteins and by inhibiting the adenylyl cyclase enzyme.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells and to reduce inflammation. Additionally, it has been found to act as an agonist of certain receptors, such as the CB1 and the 5-HT2A receptors. Additionally, it has been found to have anti-fungal and anti-bacterial properties.

実験室実験の利点と制限

7-bromo-1-(difluoromethyl)-1H-indazole has a number of advantages and limitations for lab experiments. One of the advantages of using this compound is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a relatively stable compound that is not prone to degradation or decomposition. One of the limitations of using this compound is that it is a relatively new compound and there is still much to be learned about its properties and effects.

将来の方向性

There are a number of potential future directions for the study of 7-bromo-1-(difluoromethyl)-1H-indazole. One potential direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. Additionally, further research could be conducted to investigate its potential to act as an agonist of certain receptors, such as the CB1 and the 5-HT2A receptors. Additionally, further research could be conducted to investigate its potential to be used as a reagent in chemical synthesis. Finally, further research could be conducted to investigate its potential for use in drug discovery and material science.

合成法

7-bromo-1-(difluoromethyl)-1H-indazole can be synthesized through a number of methods, including the Williamson ether synthesis, the Suzuki reaction, and the Ullmann reaction. The Williamson ether synthesis is a common method for the synthesis of this compound. It involves the reaction of an alcohol with an alkyl halide in the presence of a base. The Suzuki reaction is a palladium-catalyzed coupling reaction between two organic molecules. The Ullmann reaction is a copper-catalyzed coupling reaction between two organic molecules.

科学的研究の応用

7-bromo-1-(difluoromethyl)-1H-indazole has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-fungal agent. In particular, it has been studied for its ability to inhibit the growth of certain types of cancer cells and to reduce inflammation. Additionally, it has been studied for its ability to act as an agonist of certain receptors, such as the cannabinoid receptor 1 (CB1) and the serotonin receptor 5-HT2A. Additionally, it has been studied for its potential to be used as a reagent in chemical synthesis.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1-(difluoromethyl)-1H-indazole involves the bromination of 1-(difluoromethyl)-1H-indazole using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "1-(difluoromethyl)-1H-indazole", "N-bromosuccinimide (NBS)", "Acetonitrile", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "To a solution of 1-(difluoromethyl)-1H-indazole in acetonitrile, N-bromosuccinimide (NBS) is added slowly with stirring at room temperature.", "The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by TLC.", "The reaction mixture is then quenched with a saturated solution of sodium bicarbonate (NaHCO3) and extracted with diethyl ether.", "The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford 7-bromo-1-(difluoromethyl)-1H-indazole as a white solid." ] }

2694735-39-0

分子式

C8H5BrF2N2

分子量

247

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。